Home > Products > Screening Compounds P80666 > 2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid
2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid - 1445755-93-0

2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid

Catalog Number: EVT-2894505
CAS Number: 1445755-93-0
Molecular Formula: C21H24N2O6S
Molecular Weight: 432.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl (quinolin-8-yloxy)acetate

Compound Description: Ethyl (quinolin-8-yloxy)acetate is a key intermediate in the synthesis of a series of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates. [] These final compounds were evaluated for their antibacterial and antifungal activities. []

2-(Quinolin-8-yloxy)acetohydrazide

Compound Description: 2-(Quinolin-8-yloxy)acetohydrazide is synthesized from Ethyl (quinolin-8-yloxy)acetate and is another crucial intermediate in the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates. []

N'-{((1Z)-Arylmethylene)-2-(quinolin-8-yloxy)}acetohydrazides

Compound Description: This series of compounds is formed by condensing 2-(Quinolin-8-yloxy)acetohydrazide with various aldehydes. [] These hydrazones are intermediates in the synthesis of the aforementioned succinimido-thiazolidine acetates. []

(2-Aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetic acids

Compound Description: These compounds are the direct precursors to the final succinimido-thiazolidine acetates and possess both thiazolidinone and acetic acid functionalities. [] They are synthesized via cyclization of N'-{((1Z)-Arylmethylene)-2-(quinolin-8-yloxy)}acetohydrazides with mercaptosuccinic acid. []

Succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates

Compound Description: These are the final compounds synthesized in the study and are designed to contain both a thiazolidinone ring and a succinimide group. They were evaluated for their antibacterial and antifungal activities. []

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates

Compound Description: This series of compounds is derived from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. [] These molecules are intermediates in a study focused on the synthesis and antimicrobial evaluation of various 1,2,4-triazol-3-one derivatives. []

[4-{[(4-Methoxyphenyl)methylene]amino}- and 4-{[pyridin-4ylmethylene]amino}-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetic acids

Compound Description: These compounds are carboxylic acid derivatives of the aforementioned Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates and were prepared through ester hydrolysis. []

Mannich bases of 1,2,4-triazoles

Compound Description: A series of Mannich bases was synthesized by reacting 1,2,4-triazoles containing an imine group with various primary or secondary amines, including morpholine and piperazine. [] These compounds demonstrated promising antimicrobial activity. []

2-(4-[2-(3-[2,4-Difluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methyl-butyric acid (GW-2331)

Compound Description: GW-2331 is a non-subtype-selective PPAR agonist that displayed partial agonist properties compared to pioglitazone in a study investigating human adipocyte fatty acid-binding protein (aP2) gene promoter regulation. []

[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-propoxyl]phenoxy]-acetic acid (L-165041)

Compound Description: L-165041 is another PPAR agonist. In the same study investigating aP2 promoter regulation, this compound also exhibited partial agonist activity relative to pioglitazone. []

(4-((2S,5S)-5-(2-(Bis(phenylmethyl)amino)-2-oxoethyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-benzoic acid (GW-0072)

Compound Description: GW-0072, like the previous two compounds, is a PPAR agonist. It was also classified as a partial agonist relative to pioglitazone in the study focusing on the aP2 promoter. []

Indomethacin

Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) known to have some PPAR agonist activity. In the aP2 promoter study, it exhibited partial agonist behavior compared to pioglitazone. []

2,2-Dichloro-12-(4-chlorophenyl)dodecanoic acid (BM-17.0744)

Compound Description: BM-17.0744 is a selective PPARα agonist that did not stimulate the human aP2-PPARα promoter reporter-gene assay, indicating a specific interaction between PPARγ and the aP2 promoter. [] It also did not affect lipogenesis in 3T3-L1 cells. []

2-[4-[2-[4-Cyclohexylbutyl (cyclohexylcarbamoyl)amino]ethyl]phenyl] sulfanyl-2-methylpropanoic acid (GW7647)

Compound Description: GW7647 is a synthetic PPARα agonist. In a study investigating the interaction between PPAR isoforms, GW7647 was found to suppress the effect of combined PPARβ/δ and PPARγ activation on cyclooxygenase-2 (COX-2) expression in rat primary astrocytes. [] This suppression was attributed to PPARα’s negative influence on PPARβ/δ expression and activity. []

Rosiglitazone and Ciglitazone

Compound Description: Rosiglitazone and ciglitazone are both thiazolidinedione derivatives and potent PPARγ agonists. In the study examining PPAR interplay on COX-2 expression, these compounds enhanced LPS-induced COX-2 expression through a PPARγ-dependent pathway. []

Properties

CAS Number

1445755-93-0

Product Name

2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid

IUPAC Name

2-[4-[2-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid

Molecular Formula

C21H24N2O6S

Molecular Weight

432.49

InChI

InChI=1S/C21H24N2O6S/c1-16-2-4-18(5-3-16)11-13-30(27,28)23-14-20(24)22-12-10-17-6-8-19(9-7-17)29-15-21(25)26/h2-9,11,13,23H,10,12,14-15H2,1H3,(H,22,24)(H,25,26)/b13-11+

InChI Key

HVITTYOKRUQLHP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NCCC2=CC=C(C=C2)OCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.